Dihydrocarvyl acetate
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Overview
Description
Dihydrocarvyl acetate is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . It is a derivative of carvone and is commonly used in the fragrance and flavor industry due to its pleasant odor. The compound is also known by several other names, including p-Menth-8-en-2-yl acetate and Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrocarvyl acetate can be synthesized through the esterification of dihydrocarveol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of carvone followed by esterification with acetic acid. The hydrogenation step reduces the double bond in carvone, converting it to dihydrocarveol, which is then esterified to form this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including dihydrocarvone and other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrocarveol, the corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Dihydrocarvone and other oxygenated derivatives.
Reduction: Dihydrocarveol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dihydrocarvyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of dihydrocarvyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in the production of reactive oxygen species and microbial cell wall synthesis .
Comparison with Similar Compounds
Dihydrocarveol acetate: A stereoisomer of dihydrocarvyl acetate with similar chemical properties.
Neoiso-dihydrocarveol acetate: Another stereoisomer with slight differences in its chemical structure.
Isodihydrocarveol acetate: A related compound with a different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the acetate functional group. This gives it distinct chemical and physical properties compared to its isomers and other related compounds. Its pleasant odor and stability make it particularly valuable in the fragrance and flavor industry .
Properties
CAS No. |
20777-49-5 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1 |
InChI Key |
TUSIZTVSUSBSQI-YUSALJHKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C |
SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
density |
0.943-0.954 |
57287-13-5 | |
physical_description |
colourless to pale yellow liquid |
solubility |
slightly soluble in water; soluble in alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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